4-(1H-Pyrazol-4-yl)benzaldehyde is an organic compound characterized by the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol. This compound features a benzaldehyde moiety substituted with a pyrazole ring, which imparts unique chemical properties and potential biological activities. It is primarily utilized in organic synthesis, medicinal chemistry, and material science, making it a valuable compound in various scientific fields.
4-(1H-Pyrazol-4-yl)benzaldehyde can be synthesized through several methods, often involving reactions with pyrazole derivatives and aromatic compounds. It is commercially available from chemical suppliers and can also be prepared in laboratory settings using established synthetic routes.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. Pyrazoles are often investigated for their roles in drug development and as intermediates in organic synthesis.
The synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde can be achieved through various methods, including:
The typical reaction conditions for synthesizing 4-(1H-Pyrazol-4-yl)benzaldehyde include:
4-(1H-Pyrazol-4-yl)benzaldehyde can undergo various chemical transformations, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(1H-Pyrazol-4-yl)benzaldehyde is primarily dependent on its application in biological systems. Pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors, modulating biochemical pathways that can lead to therapeutic effects.
For example, the aldehyde group may participate in nucleophilic attacks by biological nucleophiles, influencing cellular processes and potentially leading to antimicrobial or anticancer activities.
The applications of 4-(1H-Pyrazol-4-yl)benzaldehyde span several fields:
Pyrazole derivatives represent a privileged scaffold in pharmaceutical development due to their versatile pharmacological profiles and structural adaptability. This five-membered heterocycle containing two adjacent nitrogen atoms enables diverse binding interactions with biological targets, facilitating the optimization of drug-like properties. The significance of pyrazole-containing drugs is evidenced by their prominence in clinical applications:
Table 1: Clinically Approved Pyrazole-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Key Indication(s) | Year Approved |
---|---|---|---|
Pirtobrutinib (Jaypirca®) | Kinase Inhibitor | Ibrutinib-resistant lymphoma | 2023 |
Lenacapavir (Sunlenca®) | Antiretroviral | Multidrug-resistant HIV-1 | 2022 |
Futibatinib (Lytgobi®) | FGFR Inhibitor | Cholangiocarcinoma | 2022 |
Vericiguat (Verquvo®) | sGC Stimulator | Heart failure | 2021 |
Baricitinib (Olumiant™) | JAK Inhibitor | Rheumatoid arthritis, COVID-19, alopecia | 2018 |
The integration of a benzaldehyde moiety at the pyrazole C4-position generates 4-(1H-pyrazol-4-yl)benzaldehyde (CAS: 1017794-45-4), a hybrid scaffold merging advantageous properties of both pharmacophores:
Table 2: Synthetic Routes to 4-(1H-Pyrazol-4-yl)benzaldehyde
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65-78 | Regioselective, tolerant of halides |
Vilsmeier-Haack Reaction | POCl₃, DMF, 0°C → rt, 12h | 45-60 | Direct C-H activation |
Hydrazone Cyclization | NH₂NH₂, EtOH, reflux, 8h | 50-70 | Single-step from aldehyde precursors |
This hybrid architecture has enabled the development of compounds with dual-targeting capabilities:
Table 3: Biological Activities of 4-(1H-Pyrazol-4-yl)benzaldehyde Hybrids
Derivative Class | Biological Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insight |
---|---|---|---|
Pyrazole-Benzimidazoles | MRSA biofilm inhibition | 85% at 0.5× MIC | Disrupts polysaccharide intercalation |
Schiff Base Pyrazoles | HepG2 cytotoxicity | 0.71 μM (vs. 5-FU: 4.3 μM) | G2/M cell cycle arrest |
Pyrazolo[3,4-b]pyridines | A549 growth inhibition | 26 μM | Autophagy induction via mTOR inhibition |
Thiazolyl-Pyrazole Aldehydes | Leishmania aethiopica promastigote inhibition | 1.03 μg/mL | Folate pathway disruption |
The strategic incorporation of this scaffold addresses key drug discovery challenges: metabolic instability associated with aliphatic aldehydes (through conjugation effects) and poor solubility of unsubstituted pyrazoles (via aldehyde hydration). Current research focuses on leveraging its proteolysis-targeting chimera (PROTAC) potential, where the aldehyde serves as a warhead for E3 ligase recruitment [8] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0